N-(4-aminocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide hydrochloride
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Overview
Description
N-(4-aminocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylamine group, a methyl group, and a tetrahydronaphthalenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexylamine derivative: This involves the reaction of cyclohexanone with ammonia or an amine to form the corresponding cyclohexylamine.
Introduction of the tetrahydronaphthalenyl group: This step involves the reaction of the cyclohexylamine derivative with 5,6,7,8-tetrahydronaphthalene under specific conditions to form the desired intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine and acetamide groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-aminocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalenyl group but lacks the cyclohexylamine and acetamide groups.
Cyclohexylamine: Contains the cyclohexylamine group but lacks the tetrahydronaphthalenyl and acetamide groups.
N-Methylacetamide: Contains the acetamide group but lacks the cyclohexylamine and tetrahydronaphthalenyl groups.
Uniqueness
N-(4-aminocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-21(18-10-8-17(20)9-11-18)19(22)13-14-6-7-15-4-2-3-5-16(15)12-14;/h6-7,12,17-18H,2-5,8-11,13,20H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDIVCCQRWOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)N)C(=O)CC2=CC3=C(CCCC3)C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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